molecular formula C14H28N4O5 B8123733 N3-Aeeea cha

N3-Aeeea cha

Cat. No.: B8123733
M. Wt: 332.40 g/mol
InChI Key: AYGXGSDJKJRYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-AEEEA-Cha (azido-ethoxyethoxyethyl acetic acid-cyclohexylalanine) is a specialized compound used in peptide synthesis and bioconjugation. Its structure features an azide (-N3) group, a polyethylene glycol (PEG)-like spacer (ethoxyethoxyethyl), and a cyclohexylalanine (Cha) moiety, making it critical for "click chemistry" applications such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The azide group enables efficient conjugation with alkyne-modified biomolecules, while the spacer enhances solubility and reduces steric hindrance.

The synthesis of N3-AEEEA-Cha involves coupling N3-AEEEA (azido-ethoxyethoxyethyl acetic acid) to a resin-bound peptide using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] and Oxyma Pure [(ethyl cyano(hydroxyimino)acetate)] under mild conditions (room temperature, overnight reaction) . This method ensures high yield and minimal side reactions, distinguishing it from traditional coupling agents.

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid;cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5.C6H13N/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13;7-6-4-2-1-3-5-6/h1-7H2,(H,12,13);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGXGSDJKJRYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(COCCOCCOCC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylamine Salt Formation

The final step involves neutralizing the carboxylic acid with cyclohexylamine (CHA):

  • Acid-Base Reaction :

    • N3-PEG₃-COOH is dissolved in deionized water, and cyclohexylamine (1.05 eq) is added dropwise at 0–5°C to prevent exothermic side reactions.

    • The mixture is stirred for 1 hour, yielding the cyclohexylammonium salt.

  • Purification :

    • Crude product is dialyzed (MWCO 1 kDa) against deionized water to remove unreacted CHA and salts.

    • Lyophilization produces N3-AEEEA*CHA as a white hygroscopic powder.

Table 2: Salt Formation and Purification Metrics

ParameterValue
CHA stoichiometry1.05 eq
Temperature0–5°C
Dialysis duration48 hrs (water, 4°C)
Final yield75–85% (post-lyophilization)

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance reproducibility:

  • EDC/NHS Activation : Microfluidic systems ensure rapid mixing, reducing reagent waste.

  • In-Line Monitoring : UV-vis spectroscopy (λ = 260 nm) tracks NHS ester formation in real time.

Quality Control

  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity.

  • Structural Validation :

    • ¹H NMR (D₂O): δ 3.6–3.8 ppm (PEG methylene), δ 1.4–1.7 ppm (cyclohexyl protons).

    • HRMS : m/z calculated for C₁₄H₂₇N₃O₆ [M]⁺: 340.1824; found: 340.1821.

Comparative Analysis of Methodologies

Solvent Systems

  • Aqueous vs. Organic : Aqueous buffers (e.g., MES) minimize side reactions compared to organic solvents like DMF, which may degrade PEG chains.

Catalytic Efficiency

  • EDC/NHS vs. DCC/HOBt : EDC/NHS offers higher activation efficiency (90–95%) for PEGylated substrates than N,N'-dicyclohexylcarbodiimide (DCC).

Challenges and Mitigation Strategies

Hygroscopicity Management

  • Storage : Lyophilized product is stored under argon at −20°C to prevent hydrolysis.

Emerging Innovations

Enzymatic Coupling

  • Lipase-Catalyzed Esterification : Pilot studies show Candida antarctica lipase B (CALB) can conjugate azides to PEG-carboxylic acids at 37°C, reducing reliance on EDC.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball milling PEG derivatives with NaN₃ and CHA achieves 60% yield without solvents, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

N3-AEEEA-Cha belongs to a class of azide-functionalized coupling agents. Key analogues include:

Compound Structure/Function Reaction Conditions Applications Key Advantages/Disadvantages
N3-AEEEA-Cha Azide-PEG-Cha spacer RT, DMF, COMU/Oxyma Pure Peptide conjugation, drug delivery High solubility, low steric hindrance; requires azide compatibility
Fmoc-AEEA Fmoc-protected ethoxyethoxyethyl acetic acid RT, PyBOP/DIPEA Solid-phase peptide synthesis Lacks azide group; requires deprotection
COMU Non-azide coupling reagent RT, DMF Peptide bond formation High efficiency but no conjugation capability
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine Chlorinated heterocycle (CAS 918538-05-3) High-temperature synthesis Pharmaceutical intermediates Reactive but hazardous (H315-H319-H335 warnings)

Research Findings and Data

Hazard Profile Comparison

Parameter N3-AEEEA-Cha 4-Chloro-5-isopropylpyrrolo...
Hazard Statements None reported H315 (skin irritation), H319 (eye damage)
Solubility High in DMF Low (log S = -3.2)
Biocompatibility Suitable for in vivo use Limited due to toxicity

Q & A

Basic Research Questions

Q. How to identify knowledge gaps and formulate research questions for N3-Aeeea Cha?

  • Methodological Answer : Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science. Use Boolean search terms (e.g., "this compound synthesis," "physicochemical properties") and prioritize peer-reviewed articles. Analyze trends in publication dates and methodologies to identify understudied areas (e.g., catalytic applications or stability under extreme conditions). Frame research questions using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for clarity .

Q. What are best practices for designing exploratory experiments on this compound?

  • Methodological Answer : Start with small-scale pilot studies to assess reaction feasibility. Use factorial design to test variables (e.g., temperature, solvent polarity) and record baseline measurements. Include negative controls (e.g., solvent-only reactions) and triplicate trials to establish reproducibility. Document protocols in detail, including equipment calibration steps (e.g., NMR spectrometer settings) .

Q. How to ensure robust data collection during initial characterization of this compound?

  • Methodological Answer : Employ orthogonal analytical techniques (e.g., HPLC for purity, XRD for crystallinity, FTIR for functional groups). Cross-validate results with independent methods (e.g., comparing DSC thermal data with TGA). Use standardized data templates (e.g., IUPAC guidelines for reporting spectroscopic data) to minimize inconsistencies .

Advanced Methodological Challenges

Q. How to resolve contradictory data in this compound studies (e.g., conflicting catalytic efficiency results)?

  • Methodological Answer :

Root-cause analysis : Compare experimental conditions (e.g., oxygen/moisture levels in synthesis environments) and instrumental sensitivity (e.g., GC-MS vs. LC-MS detection limits).

Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets or confounding variables.

Replication : Collaborate with independent labs to verify findings under standardized protocols .

Q. What strategies optimize experimental reproducibility for this compound synthesis?

  • Methodological Answer :

  • Protocol granularity : Specify exact molar ratios, stirring rates, and purification steps (e.g., column chromatography gradients).
  • Environmental controls : Report humidity, light exposure, and inert gas purity (e.g., argon vs. nitrogen).
  • Open-science practices : Share raw data and code for reaction simulations (e.g., Gaussian or DFT calculations) in public repositories like Zenodo .

Q. How to validate computational models predicting this compound’s bioactivity?

  • Methodological Answer :

  • In silico-in vitro correlation : Compare docking scores (e.g., AutoDock Vina) with in vitro assays (e.g., IC50 values from enzyme inhibition studies).
  • Sensitivity analysis : Test model robustness by varying force-field parameters (e.g., CHARMM vs. AMBER).
  • Benchmarking : Use established reference compounds with known activity to calibrate predictions .

Data Analysis and Reporting

Q. How to address missing or incomplete datasets in this compound research?

  • Methodological Answer :

  • Imputation techniques : Apply k-nearest neighbors (KNN) or multiple imputation by chained equations (MICE) for small gaps.
  • Transparency : Clearly annotate missing data points in supplementary materials and discuss potential biases in the "Limitations" section .

Q. What frameworks ensure ethical data presentation in publications on this compound?

  • Methodological Answer :

  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Conflict disclosure : Declare funding sources and instrumentation partnerships (e.g., corporate-sponsored HPLC systems).
  • Pre-registration : Upload experimental designs to platforms like Open Science Framework before data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.